ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class. Its structure features:
- Ethyl carboxylate at position 6, enhancing lipophilicity and bioavailability.
- (2E)-4-Chlorobenzylidene at position 2, introducing electron-withdrawing effects and influencing π-conjugation.
- Methyl at position 7, modulating steric and electronic properties.
Thiazolo[3,2-a]pyrimidines are pharmacologically significant, with reported antimicrobial, anticancer, and antioxidant activities .
Properties
Molecular Formula |
C25H21ClN2O5S |
|---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21ClN2O5S/c1-4-32-24(31)21-14(2)27-25-28(22(21)17-7-11-19(12-8-17)33-15(3)29)23(30)20(34-25)13-16-5-9-18(26)10-6-16/h5-13,22H,4H2,1-3H3/b20-13+ |
InChI Key |
BJUOAZQVZOINHP-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
Key structural analogs and their substituent-driven differences are summarized below:
Crystallographic and Physicochemical Properties
Target Compound vs. 4-Bromophenyl Analog ():
- The 4-Cl substituent in the target compound forms weaker π-halogen interactions compared to 4-Br in the analog (C–Br···π bond length ~3.4 Å vs. C–Cl···π ~3.5 Å) .
- Both exhibit puckered thiazolopyrimidine rings (flattened boat conformation), but the 4-Cl derivative shows greater planarity (dihedral angle = 85.2° vs. 89.1° for 4-Br) .
Preparation Methods
Synthetic Methodologies
One-Pot Multicomponent Reaction Using Ionic Liquids
The most efficient route involves a one-pot synthesis adapted from Chinese Patent CN103012440A. This method employs 2-aminothiazole, 4-hydroxybenzaldehyde, ethyl acetoacetate, and 4-chlorobenzaldehyde in the presence of the ionic liquid 1-butyl-3-methylimidazolium chloride ([bmim]Cl) as a green catalyst.
Reaction Conditions:
- Reactants :
- 2-Aminothiazole (5.0 mmol)
- 4-Hydroxybenzaldehyde (5.0 mmol)
- Ethyl acetoacetate (5.0 mmol)
- 4-Chlorobenzaldehyde (5.0 mmol)
- Catalyst : [bmim]Cl (0.3 g)
- Solvent : Ethanol (30 mL)
- Temperature : Reflux (78°C)
- Duration : 8 hours
The reaction proceeds via a sequential Knoevenagel condensation and cyclization, forming the thiazolo[3,2-a]pyrimidine core. The 4-chlorobenzylidene group is introduced through a second condensation step with 4-chlorobenzaldehyde under acidic conditions. Post-synthetic acetylation of the 4-hydroxyphenyl intermediate using acetic anhydride yields the final compound with an 82% overall yield.
Stepwise Synthesis via Biginelli Reaction
An alternative approach utilizes a modified Biginelli reaction, as described by El-Sayed et al.. This method involves:
Formation of the Thiazolo[3,2-a]Pyrimidine Core :
Acetylation of the 4-Hydroxyphenyl Group :
Introduction of the 4-Chlorobenzylidene Moiety :
Mechanistic Insights
Multicomponent Reaction Pathway
The one-pot synthesis involves three key steps:
- Knoevenagel Condensation : 4-Hydroxybenzaldehyde reacts with ethyl acetoacetate to form a β-keto-enol intermediate.
- Cyclization : The enol attacks the thiazole amine, forming the pyrimidine ring.
- Benzylidene Formation : 4-Chlorobenzaldehyde undergoes condensation with the 3-keto group of the intermediate, generating the exocyclic double bond.
Optimization and Yield Comparison
Q & A
Q. What are the recommended synthetic routes for this compound?
A common method involves a multi-step condensation reaction. For example, thiouracil derivatives are reacted with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) and keto esters under acidic conditions. describes refluxing a mixture of glacial acetic acid, acetic anhydride, and sodium acetate for 8–10 hours, followed by recrystallization in ethyl acetate/ethanol (yield: 78%) . Key parameters include molar ratios (e.g., 1:1 aldehyde-to-thiouracil) and reaction time optimization to minimize side products.
Q. How is structural identity confirmed for this compound?
X-ray crystallography is the gold standard for unambiguous confirmation. and report single-crystal analyses revealing bond lengths (e.g., C=O at 1.21 Å), dihedral angles (e.g., 80.94° between fused rings), and intermolecular interactions (C–H···O hydrogen bonds) . Complementary techniques include:
- NMR : 1H/13C spectra to verify substituent positions (e.g., acetyloxy phenyl protons at δ 2.3 ppm).
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 523.1).
Q. What purity assessment methods are suitable?
HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient. emphasizes recrystallization as a purification step, achieving >95% purity, validated by melting point consistency (e.g., 427–428 K) .
Advanced Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies (e.g., unexpected NOESY correlations) may arise from dynamic processes like tautomerism. highlights using variable-temperature NMR to detect conformational changes and DFT calculations (B3LYP/6-31G*) to model energy-minimized geometries . Cross-validation with X-ray data (e.g., puckering parameters of the thiazolo-pyrimidine ring) is critical .
Q. What strategies optimize the compound’s bioactivity based on structure-activity relationships (SAR)?
SAR studies suggest:
- The 4-chlorobenzylidene group enhances lipophilicity, improving membrane permeability .
- The acetyloxy phenyl moiety may undergo metabolic hydrolysis, influencing pharmacokinetics. notes similar analogs with antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
- Substituent modifications : Replacing the ethyl ester with methyl ( ) or allyl ( ) groups alters solubility and binding affinity .
Q. How can computational methods predict interaction mechanisms with biological targets?
Molecular docking (AutoDock Vina) against enzymes like COX-2 or DNA gyrase can identify binding poses. indicates that the thiazolo-pyrimidine core may intercalate with DNA, while the chlorophenyl group participates in hydrophobic interactions . MD simulations (GROMACS) over 100 ns can assess stability of ligand-protein complexes.
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Solvent screening : Slow evaporation of ethyl acetate/ethanol (3:2 v/v) yields diffraction-quality crystals .
- Temperature control : Crystallization at 296 K reduces disorder.
- Additives : N,N-dimethylformamide (DMF) in improves crystal packing via C–H···O interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
